molecular formula C26H41N3O5 B1684405 gamma-Secretase Inhibitor I CAS No. 133407-83-7

gamma-Secretase Inhibitor I

Cat. No.: B1684405
CAS No.: 133407-83-7
M. Wt: 475.6 g/mol
InChI Key: RNPDUXVFGTULLP-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Secretase Inhibitor I is a small-molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting gamma-secretase, this compound aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Gamma-Secretase Inhibitor I interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease critical for the generation of Aβ peptides . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins . This compound, by binding to this complex, can modulate its activity and influence the production of Aβ peptides .

Cellular Effects

In cellular contexts, this compound has been shown to influence various types of cells and cellular processes . It can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce cancer stem-like cell differentiation and apoptosis, while also impairing epithelial-to-mesenchymal transition and sensitizing cells to traditional chemoradiotherapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the gamma-secretase complex . It exerts its effects at the molecular level by inhibiting the proteolytic activity of gamma-secretase, thereby reducing the production of Aβ peptides . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it can induce membrane BCMA (mBCMA) accumulation, reaching near maximum within 4 hours and sustained over a 42-hour study period on multiple myeloma (MM) cell lines and patient MM cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in Sprague-Dawley rats, the compound effectively lowered Aβ42 levels following a single dose .

Metabolic Pathways

This compound is involved in the amyloidogenic processing pathway, where it interacts with the gamma-secretase complex . This interaction can influence metabolic flux and metabolite levels, particularly those related to the production of Aβ peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with the gamma-secretase complex . It is known to be transported to the site of the gamma-secretase complex, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is closely associated with the gamma-secretase complex . It is typically found in the same subcellular compartments as the gamma-secretase complex, including the endoplasmic reticulum and Golgi apparatus . Its localization can influence its activity and function, particularly in relation to the production of Aβ peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Inhibitor I typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary depending on the desired structural modifications and target specificity. Commonly, the synthesis involves:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling reactions to attach specific side chains.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Gamma-Secretase Inhibitor I undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Gamma-Secretase Inhibitor I has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the enzymatic activity of gamma-secretase and its role in various biochemical pathways.

    Biology: Employed in research to understand the biological functions of gamma-secretase and its substrates.

    Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Comparison with Similar Compounds

Gamma-Secretase Inhibitor I is unique in its specificity and potency compared to other gamma-secretase inhibitors. Similar compounds include:

This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.

Biological Activity

Gamma-Secretase Inhibitor I (GSI-I), also known as Z-LLNle-CHO, is a small molecule that inhibits the gamma-secretase enzyme, a multi-subunit protease involved in the cleavage of various type-I transmembrane proteins, including the Notch receptor and amyloid precursor protein (APP). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cancers due to its role in modulating biological pathways associated with cell proliferation, differentiation, and apoptosis.

Inhibition of Gamma-Secretase

Gamma-secretase plays a crucial role in the cleavage of several substrates, leading to the production of biologically active fragments. The inhibition of this enzyme by GSI-I affects multiple signaling pathways:

  • Notch Signaling : GSI-I inhibits the cleavage of Notch receptors, which are essential for various cellular processes including cell fate determination, proliferation, and survival. Inhibition of Notch signaling has been linked to reduced tumor growth in several cancer types .
  • Amyloid Precursor Protein (APP) : GSI-I also inhibits the cleavage of APP, which is significant in the context of Alzheimer's disease. However, its use in this area has been controversial due to adverse effects observed in clinical trials .

Biological Activity in Cancer

GSI-I has been investigated for its anticancer properties across various solid tumors. Its biological activity is characterized by:

  • Induction of Apoptosis : GSI-I has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve proteasome inhibition and modulation of the Notch pathway .
  • Differentiation of Cancer Stem Cells : The compound promotes differentiation in cancer stem-like cells, potentially reducing their ability to initiate tumors .

Preclinical Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study using GSI-I demonstrated enhanced antitumor activity when combined with chemotherapy agents like paclitaxel. This combination led to decreased cell proliferation and increased apoptosis in patient-derived xenograft models .
  • Breast Cancer :
    • Research indicated that GSI-I treatment resulted in significant cytotoxic effects on breast cancer cell lines, mediated through proteasome inhibition. The study highlighted that restoring proteasome function could reverse these effects .
  • Pancreatic Adenocarcinoma :
    • GSI-I treatment reduced tumor growth and expression of stem cell markers in pancreatic cancer models. This suggests that targeting Notch signaling may impair tumor-initiating cells' proliferative capacity .

Clinical Trials

Despite promising preclinical results, clinical trials involving GSI-I have yielded mixed outcomes:

  • Alzheimer's Disease Trials : Clinical studies showed that while GSI-I effectively reduced amyloid levels, it did not improve cognitive function and was associated with adverse effects such as increased risk of skin cancers due to Notch inhibition .
  • Solid Tumors : GSIs have generally underperformed in clinical settings compared to their preclinical efficacy. The challenges include identifying suitable biomarkers for patient selection and understanding compensatory pathways that may mitigate treatment effects .

Comparative Data Table

CompoundTarget PathwayPrimary UseEfficacy ObservedAdverse Effects
This compoundNotch/APPCancer/Alzheimer'sInduces apoptosis; reduces tumor growthSkin cancers; cognitive decline
LY411575NotchAlzheimer'sReduces Aβ levelsGastrointestinal bleeding
AL101NotchNSCLCEnhances chemotherapy responseUnknown

Properties

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDUXVFGTULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617658
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-83-7
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Secretase Inhibitor I
Reactant of Route 2
gamma-Secretase Inhibitor I
Reactant of Route 3
gamma-Secretase Inhibitor I
Reactant of Route 4
gamma-Secretase Inhibitor I
Reactant of Route 5
gamma-Secretase Inhibitor I
Reactant of Route 6
gamma-Secretase Inhibitor I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.